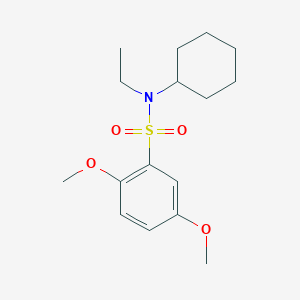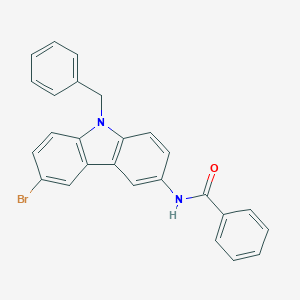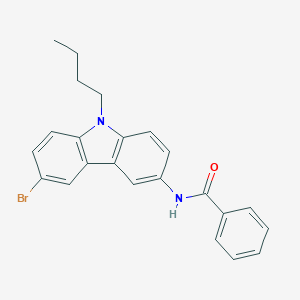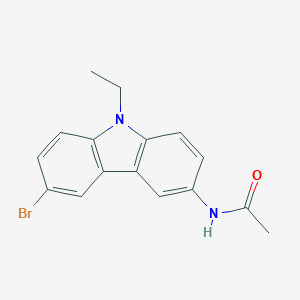
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide (CED) is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents. CED has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of new synthetic methods for N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide and its effects on different cell types.
Métodos De Síntesis
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has been studied for its potential use as an anti-inflammatory drug. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of cancer. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Nombre del producto |
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H25NO4S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-4-17(13-8-6-5-7-9-13)22(18,19)16-12-14(20-2)10-11-15(16)21-3/h10-13H,4-9H2,1-3H3 |
Clave InChI |
KRQFTLDTGZUHMW-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canónico |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)



![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)